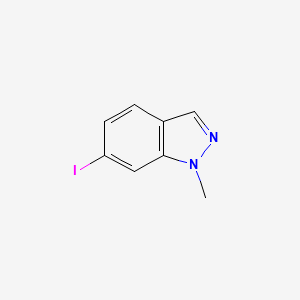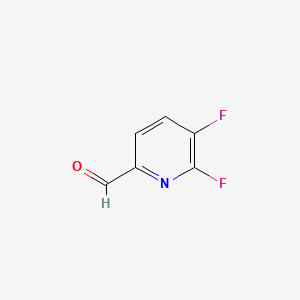
5,6-Difluoropicolinaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Difluoropicolinaldehyde is an organic compound with the molecular formula C6H3F2NO. It is a derivative of picolinaldehyde, where two hydrogen atoms in the pyridine ring are replaced by fluorine atoms at the 5 and 6 positions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Difluoropicolinaldehyde typically involves the fluorination of picolinaldehyde derivatives. One common method is the direct fluorination of 5,6-dihydroxypicolinaldehyde using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step synthesis starting from readily available precursors. The process includes steps such as halogenation, oxidation, and purification to achieve the desired product with high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 5,6-Difluoropicolinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,6-difluoropicolinic acid using oxidizing agents like potassium permanganate.
Reduction: Reduction of this compound can yield 5,6-difluoropicolyl alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 5,6-Difluoropicolinic acid.
Reduction: 5,6-Difluoropicolyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5,6-Difluoropicolinaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mécanisme D'action
The mechanism of action of 5,6-Difluoropicolinaldehyde involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with active sites of enzymes or receptors. This can lead to inhibition or modulation of biological pathways, making it a valuable compound in drug design and development .
Comparaison Avec Des Composés Similaires
5-Fluoropicolinaldehyde: A single fluorine atom at the 5 position.
6-Fluoropicolinaldehyde: A single fluorine atom at the 6 position.
5,6-Dichloropicolinaldehyde: Chlorine atoms instead of fluorine at the 5 and 6 positions.
Uniqueness: 5,6-Difluoropicolinaldehyde is unique due to the presence of two fluorine atoms, which significantly alter its chemical and physical properties compared to its mono-fluorinated or chlorinated counterparts. The dual fluorination enhances its reactivity and stability, making it a preferred choice in specific synthetic applications .
Propriétés
IUPAC Name |
5,6-difluoropyridine-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3F2NO/c7-5-2-1-4(3-10)9-6(5)8/h1-3H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MABFWCGSLASKOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1C=O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3F2NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
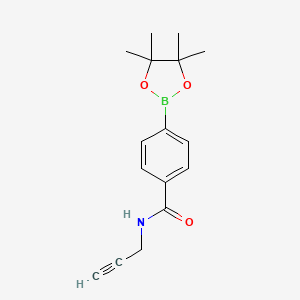
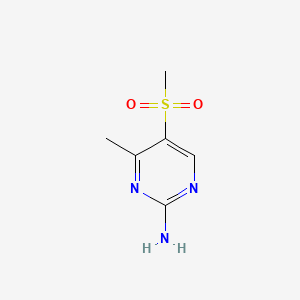
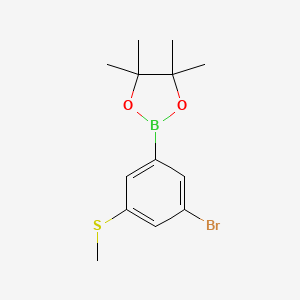
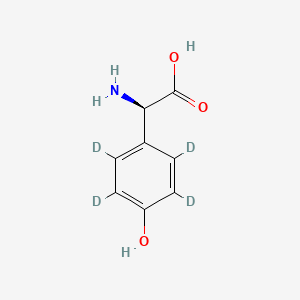
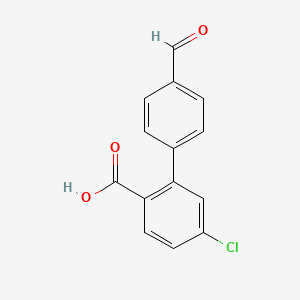
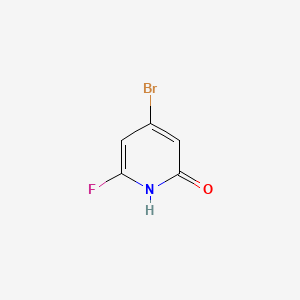
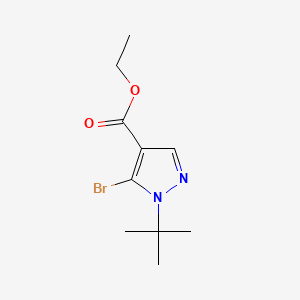
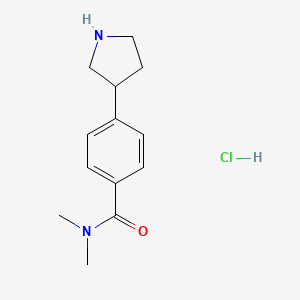

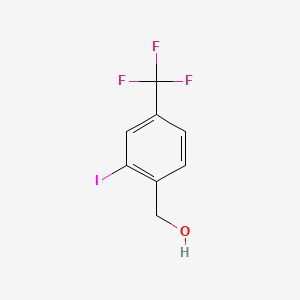
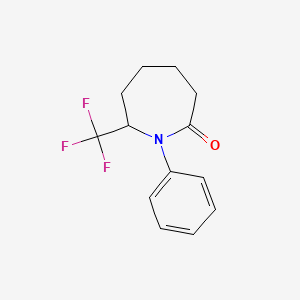
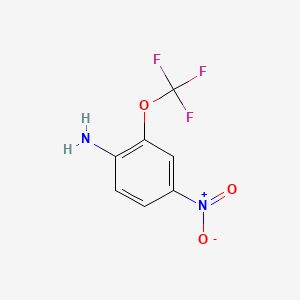
![5-Fluoro-2,4-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572649.png)
